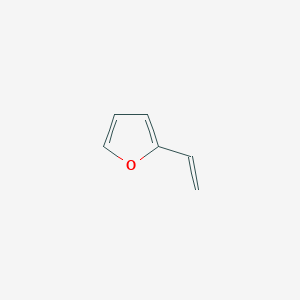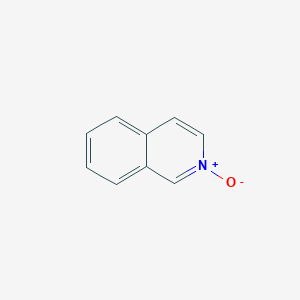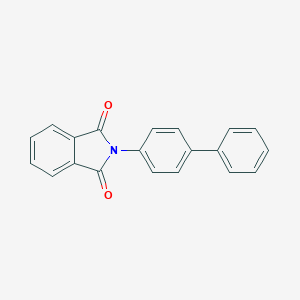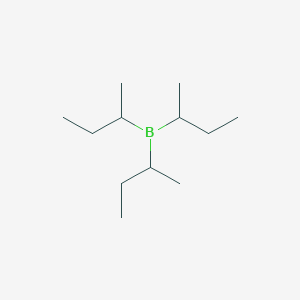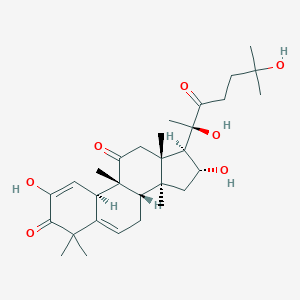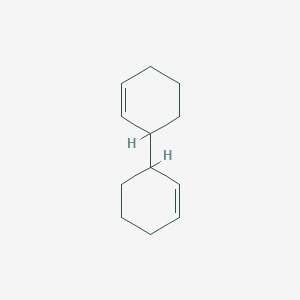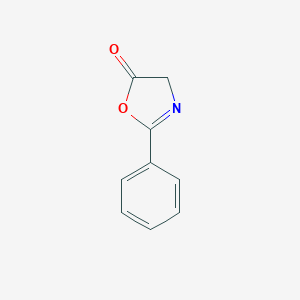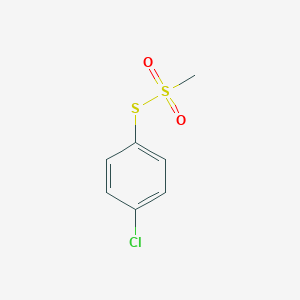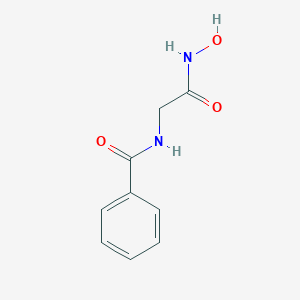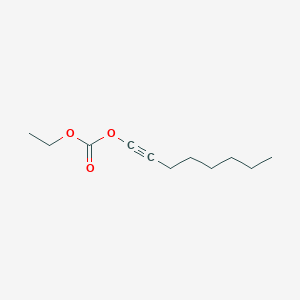
4-(Benciloxi)benzamida
Descripción general
Descripción
4-(Benzyloxy)benzamide, also known as 4-benzyloxybenzamide or 4-benzoylbenzamide, is an organic compound that belongs to the class of benzamides. It is a white crystalline solid with a melting point of 120-122 °C and a molecular weight of 222.27 g/mol. 4-(Benzyloxy)benzamide has a variety of applications in scientific research and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Aplicaciones antituberculares
Se han sintetizado y evaluado derivados de 4-(benciloxi)benzamida por su potencial como agentes antituberculares. Estos compuestos han mostrado una actividad prometedora contra Mycobacterium tuberculosis con valores de IC50 inferiores a 1 µg/mL. Los estudios de acoplamiento molecular sugieren que ciertos derivados son particularmente activos, lo que indica su potencial como compuestos guía en el descubrimiento de fármacos antituberculares .
Síntesis de bases de Schiff
El compuesto sirve como un intermedio clave en la síntesis de bases de Schiff, que luego se utilizan para crear una variedad de derivados de azetidinona a través de reacciones de Staudinger. Estos derivados se exploran aún más por sus actividades biológicas, incluidas las propiedades antituberculares .
Análisis de propiedades ADMET
Los derivados de azetidinona sintetizados de this compound se han analizado por sus propiedades ADMET (absorción, distribución, metabolismo, excreción y toxicidad). Este análisis es crucial para determinar el potencial de estos compuestos como candidatos a fármacos, asegurando que cumplan con los criterios necesarios para un agente terapéutico exitoso .
Evaluación de citotoxicidad
Además de la actividad antitubercular, estos compuestos se han probado para su citotoxicidad contra líneas celulares de cáncer humano, como las células HeLa. La naturaleza no citotóxica de estos compuestos los convierte en opciones más seguras para su posterior desarrollo como medicamentos .
Permeabilidad celular y diseño de fármacos
Se han realizado evaluaciones teóricas basadas en la regla de los cinco de Lipinski para evaluar la permeabilidad celular de estos derivados. Este es un paso crítico en el diseño de fármacos, ya que ayuda a racionalizar los resultados biológicos y apoya el desarrollo de compuestos con propiedades farmacocinéticas óptimas .
Síntesis asistida por ultrasonido
La this compound se ha utilizado en procesos de síntesis asistida por ultrasonido como un enfoque de química verde. Este método mejora el rendimiento y reduce el tiempo de reacción, lo que hace que la síntesis de compuestos farmacéuticos sea más ecológica y eficiente .
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular con los derivados de this compound para comprender sus interacciones con las enzimas esenciales de Mycobacterium tuberculosis. Estos estudios ayudan a identificar la eficiencia de unión y la especificidad de los compuestos, lo que es vital para el desarrollo de fármacos .
Evaluación fisicoquímica
Se han evaluado las propiedades fisicoquímicas de los derivados de azetidinona para garantizar su idoneidad como candidatos a fármacos. Esto incluye estudiar su estabilidad, solubilidad y comportamiento general en diferentes entornos, lo que afecta su eficacia y seguridad como fármacos .
Safety and Hazards
Direcciones Futuras
Future research could focus on the potential applications of “4-(Benzyloxy)benzamide” and its derivatives. For instance, some derivatives of “4-(Benzyloxy)benzamide” have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) . Further studies could explore these therapeutic potentials in more depth.
Mecanismo De Acción
Target of Action
The primary target of 4-(Benzyloxy)benzamide is the enzyme Diphtheria toxin-like ADP-ribosyltranferases (ARTD) 10 . This enzyme carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .
Mode of Action
4-(Benzyloxy)benzamide interacts with its target, ARTD10, by binding to it and inhibiting its function . This results in a decrease in the mono-ADP-ribosylation of cellular proteins .
Biochemical Pathways
The inhibition of ARTD10 by 4-(Benzyloxy)benzamide affects several biochemical pathways. ARTD10 shuttles between the cytoplasm and nucleus, influencing signaling events in both compartments . These include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling and S phase DNA repair .
Pharmacokinetics
It has been found to be potent (ic50 = 230 nm) and selective
Result of Action
The result of 4-(Benzyloxy)benzamide’s action is the rescue of cells from ARTD10-induced cell death . This is achieved through the inhibition of ARTD10, which when overexpressed, induces cell death .
Análisis Bioquímico
Biochemical Properties
4-(Benzyloxy)benzamide plays a crucial role in biochemical reactions. It interacts with a range of cellular proteins, affecting their activities . Specifically, it has been found to inhibit the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 . The nature of these interactions involves the compound binding to the enzyme, thereby influencing its function.
Cellular Effects
The effects of 4-(Benzyloxy)benzamide on various types of cells and cellular processes are significant. It influences cell function by affecting signaling events in both the cytoplasm and nucleus, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling . Furthermore, it impacts gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(Benzyloxy)benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10, inhibiting its function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 4-(Benzyloxy)benzamide has shown stability and has demonstrated long-term effects on cellular function in in vitro or in vivo studies . For instance, it has been found to rescue HeLa cells from ARTD10-induced cell death .
Dosage Effects in Animal Models
The effects of 4-(Benzyloxy)benzamide vary with different dosages in animal models
Propiedades
IUPAC Name |
4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRXFXJKMFKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369404 | |
| Record name | 4-Benzyloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56442-43-4 | |
| Record name | 4-Benzyloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?
A1: Research has investigated the anticonvulsant activity of 4-(Benzyloxy)benzamide derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).
Q2: Were any of the tested 4-(Benzyloxy)benzamide derivatives particularly promising as anticonvulsants?
A2: Yes, a 2N-methylaminoethanol derivative of 4-(Benzyloxy)benzamide (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


